molecular formula C10H14N2O5 B13704597 Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Katalognummer: B13704597
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: ANPZJFGBXOVBTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32662045 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32662045 typically involves a series of chemical reactions that include the formation of intermediate compounds. The preparation methods often require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of MFCD32662045 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful monitoring of reaction parameters and the use of advanced purification techniques to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32662045 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32662045 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from the reactions of MFCD32662045 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

MFCD32662045 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of MFCD32662045 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MFCD32662045 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Uniqueness

What sets MFCD32662045 apart from these similar compounds is its unique combination of stability, reactivity, and versatility in various applications. Its ability to participate in a wide range of chemical reactions and its potential for use in different scientific fields make it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C10H14N2O5

Molekulargewicht

242.23 g/mol

IUPAC-Name

3-O-tert-butyl 5-O-methyl 2-oxo-1H-imidazole-3,5-dicarboxylate

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)12-5-6(7(13)16-4)11-8(12)14/h5H,1-4H3,(H,11,14)

InChI-Schlüssel

ANPZJFGBXOVBTP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C=C(NC1=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.